molecular formula C19H17FN6O B10958699 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10958699
M. Wt: 364.4 g/mol
InChI Key: MQCBKGXLEKORBF-UHFFFAOYSA-N
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Description

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

Mechanism of Action

The mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H17FN6O

Molecular Weight

364.4 g/mol

IUPAC Name

7-(1,5-dimethylpyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H17FN6O/c1-11-4-5-14(20)15(8-11)23-19(27)16-9-18-21-7-6-17(26(18)24-16)13-10-22-25(3)12(13)2/h4-10H,1-3H3,(H,23,27)

InChI Key

MQCBKGXLEKORBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C

Origin of Product

United States

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